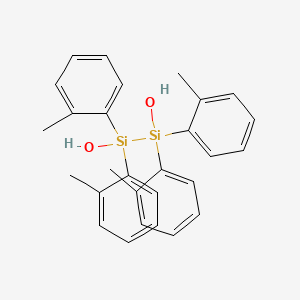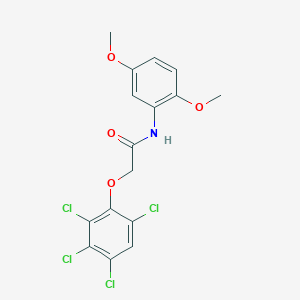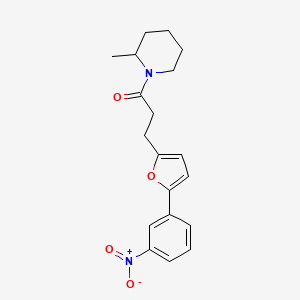
Methyl 2-bromomethylcrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromomethylcrotonate: is an organic compound with the molecular formula C6H9BrO2 It is a derivative of crotonic acid, where a bromomethyl group is attached to the second carbon of the crotonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromomethylcrotonate can be synthesized through the bromination of methyl crotonate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromomethylcrotonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form conjugated dienes.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted crotonates.
Elimination Reactions: Formation of conjugated dienes.
Oxidation and Reduction: Formation of alcohols or carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-bromomethylcrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromomethylcrotonate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good electrophile for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions depend on the specific nucleophile or reagent used.
Comparaison Avec Des Composés Similaires
Methyl 2-bromoacetate: Similar in structure but lacks the conjugated double bond present in methyl 2-bromomethylcrotonate.
Ethyl 2-bromomethylcrotonate: An ethyl ester analog with similar reactivity.
Methyl 2-chloromethylcrotonate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a conjugated double bond, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H9BrO2 |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
methyl (Z)-2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
Clé InChI |
CWMAKDYRWVQEAR-HWKANZROSA-N |
SMILES isomérique |
C/C=C(\CBr)/C(=O)OC |
SMILES canonique |
CC=C(CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)







![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)



![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)
